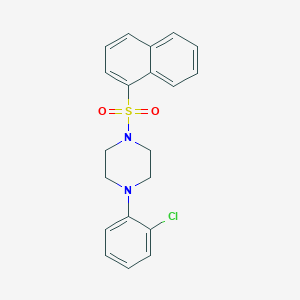
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide, also known as Bromocyclohexylmethylsulfonamide (BCM), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
BCM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BCM has been investigated for its anti-inflammatory and analgesic properties. In neuroscience, BCM has been used as a tool to study the function of ion channels and their role in synaptic transmission. In materials science, BCM has been used as a building block for the synthesis of novel materials with unique physical and chemical properties.
作用機序
BCM is known to modulate the activity of ion channels, specifically the TRPV1 channel, which is involved in pain sensation and inflammation. BCM has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
BCM has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, BCM has been shown to reduce the release of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of BCM is its ability to selectively inhibit the activity of TRPV1 channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of BCM is its relatively low potency, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for research on BCM, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various inflammatory diseases, and the exploration of its applications in materials science. In addition, further studies are needed to fully understand the mechanism of action of BCM and its effects on other ion channels and biological processes.
Conclusion:
In conclusion, BCM is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. Its ability to selectively modulate the activity of TRPV1 channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of BCM and its potential as a therapeutic agent for various inflammatory diseases.
合成法
BCM can be synthesized by reacting N-cyclohexyl-N-methylbenzenesulfonamide with bromine in the presence of a suitable solvent and catalyst. The reaction yields BCM as a white solid with a melting point of 87-89°C.
特性
分子式 |
C13H18BrNO2S |
|---|---|
分子量 |
332.26 g/mol |
IUPAC名 |
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 |
InChIキー |
AROHWWFAPGKATP-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
正規SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)


![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)

![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
